molecular formula C9H18ClNO2 B13895729 Methyl 5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride

Methyl 5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride

Cat. No.: B13895729
M. Wt: 207.70 g/mol
InChI Key: CIOPZBFOTICHTF-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride (CAS: 2940869-72-5) is a cyclohexane-based hydrochloride salt with a molecular formula of C₉H₁₈ClNO₂ and a molecular weight of 207.7 g/mol . The compound features a cyclohexane ring substituted with a methyl ester group at position 2, an amino group at position 5, and a methyl group at position 2. Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. The purity of commercially available batches exceeds 95%, as noted in chemical supplier specifications .

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl 5-amino-2-methylcyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-6-3-4-7(10)5-8(6)9(11)12-2;/h6-8H,3-5,10H2,1-2H3;1H

InChI Key

CIOPZBFOTICHTF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C(=O)OC)N.Cl

Origin of Product

United States

Preparation Methods

Conversion of Hydroxy Groups to Primary Amines

A key step involves converting a hydroxy group on the cyclohexane ring to a primary amine. According to patent WO2021107047A1, this is achieved by first converting the hydroxy group into a replaceable leaving group (such as a halogen or sulfonate ester) and then substituting with an amine source to yield the amino group.

  • The hydroxy group precursor can be 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate.
  • The substitution step is often carried out in halogenated organic solvents like dichloromethane or chloroform.
  • Buffers such as sodium hydrogen carbonate or potassium carbonate maintain pH 7-9 during the reaction.
  • Phase transfer catalysts (e.g., potassium bromide) may be used to enhance reaction efficiency.

Esterification to Methyl Ester Hydrochloride

The methyl ester hydrochloride is commonly prepared by esterification of the amino acid or amino acid derivative with methanol in the presence of chlorotrimethylsilane (TMSCl), as described by Li et al..

General Procedure:

  • Amino acid (or amino acid derivative) is reacted with freshly distilled chlorotrimethylsilane.
  • Methanol is added, and the mixture is stirred at room temperature.
  • The reaction proceeds to completion as monitored by TLC.
  • The product is isolated by concentration under reduced pressure, yielding the amino acid methyl ester hydrochloride salt.

This method is efficient and yields the hydrochloride salt directly, which is beneficial for stability and handling.

Hydrogenolysis and Hydrolysis Steps

Hydrogenolysis of protecting groups or intermediates is often necessary. For example, in the synthesis of related amino acid derivatives, hydrogenolysis is performed under mild conditions (e.g., 10% Pd/C in methanol at 45 °C under hydrogen atmosphere) to remove benzyl groups or other protecting groups.

Hydrolysis of intermediates to obtain free amino acids or their derivatives is typically done under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide solutions.

Isomerization and Purification

The cyclohexane ring can exist in cis/trans isomeric forms. Isomerization to the desired trans isomer can be achieved by established methods such as column chromatography or chemical isomerization under controlled conditions.

Purification is often achieved by crystallization of the hydrochloride salt or by chromatographic techniques.

Data Tables: Summary of Key Reaction Conditions

Step Reagents/Conditions Solvent(s) Temperature Time Notes Reference
Hydroxy to amine conversion Leaving group formation + amine substitution Dichloromethane, chloroform Room temp to reflux 1-24 hours pH 7-9 buffer, phase transfer catalyst
Esterification to methyl ester hydrochloride Amino acid + chlorotrimethylsilane + methanol Methanol Room temperature Several hours Direct formation of hydrochloride salt
Hydrogenolysis Pd/C catalyst + H2 Methanol 45 °C 5-6 hours Removal of protecting groups
Hydrolysis of intermediates Acidic (HCl) or basic (NaOH, LiOH) hydrolysis Water + organic solvent (ethanol, methanol) 0-70 °C 1-24 hours Yields amino acid derivatives
Isomerization Chemical or chromatographic methods Various Room temperature Variable Separation of cis/trans isomers

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate; hydrochloride is a chemical compound with the molecular formula CH12ClNO2CH_{12}ClNO_2 and a molecular weight of approximately 207.7 g/mol. It features a cyclohexane ring with functional groups including an amino group and a carboxylate ester, with the designation rel-(1S,2R,5S) indicating the spatial arrangement of atoms in the molecule. The hydrochloride salt form enhances the compound's solubility in water, making it more suitable for biological and pharmaceutical applications.

Applications

Methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate; hydrochloride has various applications, especially in medicinal chemistry and drug development.

  • Neurotransmitter Modulator: Research indicates that methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate; hydrochloride exhibits significant biological activity and has been studied for its potential role as a neurotransmitter modulator, influencing pathways related to mood regulation and cognitive function.
  • Neuroprotective Effects: Preliminary studies suggest that this compound could be involved in neuroprotective effects and may have implications in treating neurological disorders.
  • Interaction with Receptors: Studies on interaction profiles indicate that methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate; hydrochloride interacts with various receptors in the central nervous system, with effects on neurotransmitter systems suggesting potential interactions with serotonin and dopamine receptors. Further pharmacological studies are needed to elucidate its complete interaction profile and therapeutic potential.
  • Pharmaceutical Intermediate: Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is used as an intermediate in pharmaceutical and chemical research .

Potential Interactions

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride with structurally or functionally related compounds, focusing on molecular properties, pharmacological activity, and synthesis.

Table 1: Molecular and Physicochemical Properties

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Solubility (pH 7) Log P Key Applications
This compound C₉H₁₈ClNO₂ 207.7 Cyclohexane, ester, amine (HCl) Moderate (HCl salt) ~1.2* Synthetic intermediate, CNS research
2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride C₉H₁₈ClNO 191.7 Cyclohexanone, tertiary amine (HCl) High (HCl salt) ~0.8 Catalysis, alkaloid synthesis
Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride C₁₁H₂₂ClNO₂ 235.8 Cyclohexyl, ester, secondary amine Moderate (HCl salt) ~1.5 Peptide mimetics, drug delivery
Yohimbine hydrochloride C₂₁H₂₇ClN₂O₃ 390.9 Indole alkaloid, tertiary amine High (HCl salt) 2.1 Alpha-2 adrenergic antagonist
ACNU (Antitumor nitrosourea) C₉H₁₃ClN₆O₂ 296.7 Pyrimidinyl, nitrosourea, chloroethyl pH-dependent† 0.92 Brain tumor therapy


*Estimated based on cyclohexane ester analogs.
†ACNU is highly soluble at pH 3.3 (44.6 mg/mL) but poorly soluble at pH 6.8 (0.7 mg/mL) .

Structural and Functional Differences

  • Cyclohexane vs. Indole/Alkaloid Scaffolds : Unlike yohimbine hydrochloride (an indole alkaloid) , the target compound lacks aromaticity, which may reduce CNS penetration compared to yohimbine.
  • Ester vs.
  • Amine Substitution: The secondary amine in this compound contrasts with ACNU’s pyrimidinylmethyl tertiary amine, impacting solubility and target selectivity .

Pharmacological Activity

  • ACNU : Exhibits 153% increased lifespan in metastatic brain tumor models via DNA cross-linking . Its chloroethyl group enables alkylation, while the pyrimidinyl moiety enhances water solubility .
  • Yohimbine Hydrochloride: Binds alpha-2 adrenergic receptors with IC₅₀ ~100 nM, used for erectile dysfunction and autonomic regulation .

Table 2: Pharmacokinetic and Stability Data

Compound Half-Life (Plasma) Metabolic Pathway Key Metabolites
This compound N/A Ester hydrolysis, oxidation Cyclohexanol derivatives (inferred)
ACNU 12 minutes (rat) Hydrolysis, carbamoylation Pyrimidinyl isocyanate, chloroethyl
Yohimbine hydrochloride 0.5–1.5 hours CYP450 oxidation 11-Hydroxyyohimbine

Biological Activity

Methyl 5-amino-2-methyl-cyclohexanecarboxylate; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological applications. This article explores the compound's synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

Methyl 5-amino-2-methyl-cyclohexanecarboxylate; hydrochloride has the molecular formula C₉H₁₈ClNO₂ and a molecular weight of 207.7 g/mol. It appears as a white to almost white crystalline powder and is soluble in water, which enhances its suitability for biological applications. The compound features a cyclohexane ring substituted with an amino group and a methyl ester, contributing to its unique reactivity profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Alkylation of a cyclohexanecarboxylic acid derivative.
  • Amination to introduce the amino group.
  • Formation of the hydrochloride salt to enhance solubility.

Neurotransmitter Modulation

Research indicates that methyl 5-amino-2-methyl-cyclohexanecarboxylate; hydrochloride may function as a neurotransmitter modulator . Preliminary studies suggest it could influence pathways related to mood regulation and cognitive function. Its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors, points toward potential applications in treating neurological disorders.

Neuroprotective Effects

The compound has shown promise in neuroprotective studies, suggesting it may help mitigate neuronal damage in various conditions. This potential is based on its ability to interact with central nervous system receptors, which could lead to protective effects against neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter ModulationInfluences serotonin and dopamine pathways
Neuroprotective EffectsPotential to protect neurons from damage
Solubility EnhancementHydrochloride form increases solubility in water

Case Study: Neuroprotective Applications

In a study examining the effects of methyl 5-amino-2-methyl-cyclohexanecarboxylate; hydrochloride on neuronal cultures exposed to oxidative stress, researchers found that treatment with the compound significantly reduced cell death compared to controls. This suggests that the compound may have therapeutic potential in conditions characterized by oxidative stress-induced neuronal injury.

Q & A

Basic: What are the recommended methods for synthesizing Methyl 5-amino-2-methyl-cyclohexanecarboxylate hydrochloride?

Answer:
Synthesis typically involves cyclization and amino-protection strategies. For cyclohexane derivatives, a common approach includes:

Cyclohexene intermediate formation via Diels-Alder reactions or catalytic hydrogenation of aromatic precursors.

Amino group introduction using reductive amination or nitration followed by reduction.

Esterification with methyl chloride under anhydrous conditions.

Hydrochloride salt formation via acid-base titration in ethanol or acetone .
Validation: Monitor reaction progress with TLC or HPLC. Confirm purity via melting point analysis and NMR spectroscopy.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Combine multiple analytical techniques:

  • HPLC/GC-MS : Quantify purity and detect organic impurities (method validation per ICH Q2(R1)).
  • FTIR : Identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirm stereochemistry and substitution patterns (e.g., cyclohexane chair conformation analysis) .
  • Elemental Analysis : Verify stoichiometry of C, H, N, and Cl (deviation <0.4% indicates high purity) .

Advanced: How does stereochemistry at the 2-methyl and 5-amino positions influence pharmacological activity?

Answer:
Stereoisomers can exhibit divergent binding affinities. For example:

  • 2R,5S configurations may enhance receptor selectivity due to spatial compatibility with chiral binding pockets.
  • Racemic mixtures often require chiral HPLC separation (e.g., using amylose-based columns) to isolate enantiomers for in vitro assays .
    Methodological Note: Compare IC₅₀ values of isolated enantiomers in receptor-binding assays to establish structure-activity relationships.

Advanced: What experimental strategies address contradictions in solubility data across studies?

Answer:
Discrepancies often arise from pH, temperature, or counterion effects. Resolve via:

Factorial Design : Systematically vary pH (1–7), temperature (25–37°C), and ionic strength to model solubility profiles .

Hansen Solubility Parameters : Predict solubility in co-solvent systems (e.g., PEG-400/water) .

Solid-State Analysis : Use XRD or DSC to detect polymorphic forms affecting solubility .

Basic: What are the stability-indicating parameters for this compound under storage?

Answer:
Critical parameters include:

  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products (e.g., ester hydrolysis or amine oxidation) .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to assess degradation pathways.
  • pH Sensitivity : Store in airtight containers at 2–8°C to prevent HCl dissociation in humid environments .

Advanced: How can researchers optimize in vivo bioavailability studies for this hydrochloride salt?

Answer:

  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance intestinal absorption. Validate with Caco-2 cell permeability assays .
  • Pharmacokinetic Modeling : Apply compartmental models to estimate AUC and half-life. Include metabolite profiling (e.g., LC-MS/MS) to track esterase-mediated hydrolysis .
  • Dose-Response Studies : Use staggered dosing in animal models to identify nonlinear pharmacokinetics caused by saturation of transport proteins .

Advanced: What methodologies resolve spectral overlaps in quantifying degradation products?

Answer:

  • 2D NMR (COSY, HSQC) : Differentiate degradation products (e.g., oxidized amines) from parent compounds .
  • High-Resolution Mass Spectrometry (HRMS) : Assign exact masses to trace impurities (<0.1%).
  • Multivariate Analysis (PCA) : Deconvolute overlapping HPLC peaks using chemometric software .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite.
  • First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical evaluation .

Advanced: How do excipient interactions affect the stability of formulated dosage forms?

Answer:

  • Incompatibility Screening : Use DSC and FTIR to detect interactions (e.g., amine-excipient Maillard reactions).
  • Lyophilization : Stabilize hygroscopic hydrochloride salts by formulating with mannitol or trehalose .
  • Accelerated Stress Testing : Exclude excipients causing >5% degradation after 3 months at 40°C .

Advanced: What computational tools predict the environmental fate of this compound?

Answer:

  • EPI Suite : Estimate biodegradability (BIOWIN) and aquatic toxicity (ECOSAR).
  • Molecular Dynamics Simulations : Model soil adsorption coefficients (Kd) based on logP and charge distribution .
  • Metabolite Prediction : Use Meteor Nexus to identify potential eco-toxic metabolites from ester hydrolysis .

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